molecular formula C15H23ClN2O3 B4408712 1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride

1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride

Cat. No.: B4408712
M. Wt: 314.81 g/mol
InChI Key: DZYYBUHVNOVCTO-UHFFFAOYSA-N
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Description

1-[4-(3-Nitrophenoxy)butyl]piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a butyl chain that is further connected to a nitrophenoxy group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

1-[4-(3-nitrophenoxy)butyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c18-17(19)14-7-6-8-15(13-14)20-12-5-4-11-16-9-2-1-3-10-16;/h6-8,13H,1-5,9-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYYBUHVNOVCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Etherification: The reaction of 3-nitrophenol with a butyl halide to form 3-nitrophenoxybutane.

    Piperidine Introduction: The nucleophilic substitution of the butyl halide with piperidine to form 1-[4-(3-nitrophenoxy)butyl]piperidine.

    Hydrochloride Formation: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

    Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and butyl derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride can be compared with other piperidine derivatives such as:

    3-(4-Nitrophenoxy)piperidine hydrochloride: Similar structure but with the nitrophenoxy group attached directly to the piperidine ring.

    4-(3-Nitrophenoxy)piperidine hydrochloride: Another structural isomer with different substitution patterns.

    Icaridin: A piperidine derivative used as an insect repellent, highlighting the versatility of the piperidine scaffold.

The uniqueness of 1-[4-(3-nitrophenoxy)butyl]piper

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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